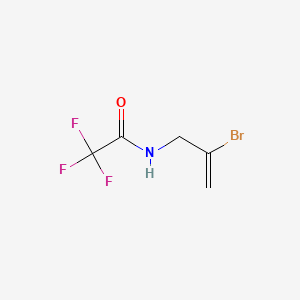
Acetamide, N-(2-bromoallyl)-2,2,2-trifluoro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide, N-(2-bromoallyl)-2,2,2-trifluoro- is a chemical compound with the molecular formula C5H8BrNO It is known for its unique structure, which includes a bromoallyl group and a trifluoromethyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(2-bromoallyl)-2,2,2-trifluoro- typically involves the reaction of acetamide with 2-bromoallyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of Acetamide, N-(2-bromoallyl)-2,2,2-trifluoro- can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and increases the yield and efficiency of the process. The use of automated systems for purification and quality control ensures that the final product meets the required standards for various applications.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-(2-bromoallyl)-2,2,2-trifluoro- undergoes several types of chemical reactions, including:
Substitution Reactions: The bromoallyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form various oxidized derivatives, depending on the oxidizing agent used.
Reduction Reactions: Reduction of the compound can lead to the formation of different reduced products, such as the corresponding alcohol or amine.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide, potassium permanganate, or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in solvents like tetrahydrofuran (THF) or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted acetamides, while oxidation and reduction reactions can produce oxidized or reduced derivatives of the original compound.
Scientific Research Applications
Acetamide, N-(2-bromoallyl)-2,2,2-trifluoro- has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Acetamide, N-(2-bromoallyl)-2,2,2-trifluoro- involves its interaction with specific molecular targets and pathways. The bromoallyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and targets.
Comparison with Similar Compounds
Similar Compounds
- Acetamide, N-(2-chloroallyl)-2,2,2-trifluoro-
- Acetamide, N-(2-iodoallyl)-2,2,2-trifluoro-
- Acetamide, N-(2-fluoroallyl)-2,2,2-trifluoro-
Uniqueness
Acetamide, N-(2-bromoallyl)-2,2,2-trifluoro- is unique due to the presence of the bromoallyl group, which imparts distinct reactivity and biological activity compared to its chloro, iodo, and fluoro analogs. The trifluoromethyl group also contributes to its unique properties, such as increased lipophilicity and metabolic stability, making it a valuable compound for various applications.
Properties
CAS No. |
102585-35-3 |
|---|---|
Molecular Formula |
C5H5BrF3NO |
Molecular Weight |
232.00 g/mol |
IUPAC Name |
N-(2-bromoprop-2-enyl)-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C5H5BrF3NO/c1-3(6)2-10-4(11)5(7,8)9/h1-2H2,(H,10,11) |
InChI Key |
YDIHAWZEBRMEBT-UHFFFAOYSA-N |
Canonical SMILES |
C=C(CNC(=O)C(F)(F)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















